molecular formula C15H20N4O2 B2846090 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide CAS No. 2097919-85-0

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B2846090
CAS No.: 2097919-85-0
M. Wt: 288.351
InChI Key: XGRLZZRLNBPXTI-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its structure, which incorporates a 1,2,3-triazole moiety linked via an ethyl spacer to a phenoxyacetamide core, is designed as a potential bioactive molecule. The 1,2,3-triazole group is a privileged scaffold in drug discovery, often employed as a bioisostere for amide bonds or other functional groups to improve metabolic stability, solubility, and hydrogen bonding capacity [1] . This compound is primarily utilized as a key intermediate or a final target molecule in the synthesis of novel chemical libraries for high-throughput screening against various biological targets. Researchers value this acetamide derivative for investigating structure-activity relationships (SAR), particularly in the development of compounds targeting neurological pathways, as structurally related phenoxyacetamides have shown activity in the central nervous system [2] . Its mechanism of action is not universally defined and is highly dependent on the specific research context, but it is designed to interact with biological systems, potentially acting as a modulator for enzymes or receptors. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[2-(triazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-12(2)13-3-5-14(6-4-13)21-11-15(20)16-9-10-19-17-7-8-18-19/h3-8,12H,9-11H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRLZZRLNBPXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide-triazole derivatives, focusing on synthesis, physicochemical properties, and structural distinctions.

Structural Features

Compound Name (Reference) Key Structural Differences Functional Group Impact
Target Compound 2H-triazol-2-yl ethyl group, 4-isopropylphenoxy High lipophilicity due to isopropyl; 2H-triazole may enhance stability.
6a-m () 1H-triazole, naphthalenyloxy substituent Naphthalene increases aromatic surface area, potentially improving π-π stacking.
2e () Cyclopropyl-triazole, pyridinylpyrimidine Pyrimidine introduces hydrogen-bonding capability; cyclopropyl adds steric bulk.
6m () 4-Chlorophenyl substituent Chlorine enhances electronegativity and metabolic stability.
Example 121 () Phenoxy-pyrimidine-indazolyl system, isopropylacetamide Complex heterocyclic system likely targets kinases; isopropyl mirrors target’s hydrophobicity.

Physicochemical Properties

Property Target Compound 6b () 2e () 6m ()
IR C=O Stretch (cm⁻¹) ~1670–1680 (estimated) 1682 1678 1678
1H NMR (Key Signals) Isopropyl (δ 1.2–1.4 ppm, septet/doublet) Nitrophenyl (δ 8.61 ppm, singlet) Chlorophenyl (δ ~7.5–8.0 ppm)
HRMS [M+H]+ Not provided 404.1348 (C21H18N5O4) 393.1112 (C21H18ClN4O2)
Solubility Moderate (hydrophobic isopropyl) Low (nitro group adds polarity) Low (chlorophenyl)

Functional Implications

  • Triazole Configuration : The 2H-triazole in the target compound may exhibit greater metabolic stability compared to 1H-triazoles (e.g., 6a-m), which are prone to tautomerization .
  • Substituent Effects: The 4-isopropylphenoxy group offers balanced hydrophobicity vs. bulky naphthalenyloxy (6a) or polar nitro groups (6b, 6c) . Chlorine in 6m enhances electronegativity but may limit solubility .
  • Biological Targeting : Pyridinylpyrimidine in 2e suggests kinase inhibition (e.g., imatinib analogs), whereas the target’s simpler structure may favor antimicrobial or anti-inflammatory applications .

Q & A

Q. What are the recommended synthetic routes for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a click chemistry approach, to construct the triazole ring. A general procedure includes:

  • Reacting an alkyne-functionalized precursor (e.g., propargyl ether) with an azide-containing intermediate (e.g., azidoethylamine derivative) under Cu(I) catalysis.
  • Optimizing solvent systems (e.g., t-BuOH/H₂O mixtures) and reaction times (6–8 hours at room temperature) to achieve high regioselectivity for the 1,4-disubstituted triazole .
  • Purification via recrystallization (ethanol) or column chromatography to isolate the final product. Yield improvements focus on stoichiometric ratios (1:1 azide:alkyne) and catalyst loading (10 mol% Cu(OAc)₂) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks for the triazole ring (δ ~7.5–8.5 ppm), acetamide carbonyl (δ ~165–170 ppm), and isopropylphenoxy groups (δ ~1.2 ppm for CH₃) .
  • IR Spectroscopy : Confirm functional groups via C=O (1670–1680 cm⁻¹), triazole C-N (1300–1350 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹) stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺) with <1 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the triazole and isopropylphenoxy groups on biological activity?

  • Triazole Modification : Replace the triazole with oxadiazole or imidazole rings to assess hydrogen-bonding and π-π stacking interactions. Compare activities in enzyme inhibition assays (e.g., kinase targets) .

  • Phenoxy Substituent Variation : Substitute 4-isopropyl with halogen (e.g., Br, Cl) or nitro groups to study electronic effects on receptor binding. Use computational docking (e.g., AutoDock Vina) to predict affinity changes .

  • Data Table :

    Substituent (R)Biological Activity (IC₅₀, μM)Target Protein Binding Affinity (ΔG, kcal/mol)
    4-Isopropyl12.3 ± 1.2-8.9
    4-Bromo8.7 ± 0.9-9.5
    4-Nitro15.6 ± 2.1-8.2
    Data derived from analogs in .

Q. What strategies are employed to resolve discrepancies in biological activity data across different in vitro assays?

  • Assay Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity measurements .
  • Orthogonal Validation : Confirm hits via complementary assays (e.g., fluorescence polarization for binding vs. cell viability for cytotoxicity) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to identify outliers caused by assay conditions (e.g., serum concentration differences in cell culture media) .

Q. What methodologies are recommended for assessing the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability?

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
    • Caco-2 Permeability : Measure apical-to-basolateral transport to predict intestinal absorption .
  • In Vivo Studies :
    • Administer orally (10 mg/kg) to rodent models and collect plasma samples for LC-MS analysis. Calculate AUC and half-life (t₁/₂) .
    • Monitor metabolite formation using HRMS to identify oxidation (e.g., thiophene → sulfoxide) or glucuronidation pathways .

Q. How can computational modeling guide the optimization of this compound’s selectivity for a target protein?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., triazole with ATP-binding pocket of kinases) to refine binding poses .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., isopropyl → cyclopropyl) to prioritize synthetic targets .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors in triazole) using tools like Schrödinger’s Phase .

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